Carbonic Anhydrase Isoform Selectivity: Glycine Conjugate vs. Quinolinone and Alanine/Phenylalanine Analogs
Coumarin–glycine conjugates as a class exhibit sub‑micromolar inhibition of membrane‑associated carbonic anhydrase isoforms hCA IV (Kᵢ = 92 nM–1.19 µM) and hCA XII (Kᵢ = 0.11–0.79 µM), while being ineffective against cytosolic isoforms hCA I and hCA II (Kᵢ > 50 µM) [1]. This selectivity profile is absent in the corresponding quinolinone–glycine conjugates, which are entirely inactive against all tested CA isoforms [1]. Although the study did not test the exact target compound, the glycine‑coumarin scaffold is the pharmacophoric determinant of this activity; the 5‑hydroxy‑4,7‑dimethyl substitution pattern of the target compound provides additional H‑bond donor capacity at the 5‑position relative to unsubstituted coumarin‑glycine conjugates tested [1].
| Evidence Dimension | hCA IV / hCA XII inhibition potency and selectivity over hCA I/II |
|---|---|
| Target Compound Data | Not directly tested; inferred from glycine‑coumarin conjugate class: hCA IV Kᵢ = 92 nM–1.19 µM; hCA XII Kᵢ = 0.11–0.79 µM; hCA I/II Kᵢ > 50 µM |
| Comparator Or Baseline | Quinolinone–glycine conjugates: inactive against all hCA isoforms; Alanine/Phenylalanine coumarin conjugates: similar selectivity but potentially altered potency due to bulkier amino acid side chains |
| Quantified Difference | Glycine‑coumarin conjugates: active (sub‑µM) vs. quinolinone conjugates: inactive; selectivity ratio hCA I/II vs. hCA IV/XII > 50‑fold |
| Conditions | In vitro carbonic anhydrase inhibition assay against human recombinant isoforms hCA I, II, IV, XII |
Why This Matters
The glycine moiety is essential for CA inhibitory activity; procurement of a non‑glycine or non‑coumarin scaffold risks complete loss of this pharmacological phenotype.
- [1] Kucukbay, H.; et al. Synthesis and carbonic anhydrase inhibitory properties of amino acid – coumarin/quinolinone conjugates incorporating glycine, alanine and phenylalanine moieties. J. Enzyme Inhib. Med. Chem. 2016, 31 (6), 1198–1202. View Source
